

# Protocol for Cloning and Expressing the ampC Gene in Escherichia coli

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cephalosporinase

Cat. No.: B13388198

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the cloning, expression, and purification of the ampC  $\beta$ -lactamase gene in *Escherichia coli*. The methodologies outlined are intended for research purposes, including studies on antibiotic resistance, enzyme kinetics, and the development of novel  $\beta$ -lactamase inhibitors.

## Introduction

The ampC gene encodes a class C  $\beta$ -lactamase, an enzyme that confers resistance to a broad spectrum of  $\beta$ -lactam antibiotics, including penicillins and cephalosporins. In *E. coli*, the chromosomal ampC gene is typically expressed at low levels due to a weak promoter and a transcriptional attenuator. However, overexpression can occur through mutations in these regulatory regions or via the acquisition of plasmid-mediated ampC genes, leading to significant clinical resistance. The ability to clone and express this gene in a controlled laboratory setting is crucial for understanding its function and developing strategies to combat antibiotic resistance.

## Data Presentation

### Quantitative Analysis of AmpC Expression and Activity

The following tables summarize key quantitative data related to the expression and function of the AmpC  $\beta$ -lactamase in *E. coli*.

Table 1: Minimum Inhibitory Concentrations (MICs) of  $\beta$ -Lactams for *E. coli* Expressing ampC

Antibiotic	MIC Range ( $\mu\text{g/mL}$ ) for <i>E. coli</i> with overexpressed ampC	Typical MIC ( $\mu\text{g/mL}$ ) for susceptible <i>E. coli</i>
Ampicillin	$\geq 32$	2 - 8
Cefoxitin	$> 16$	$\leq 8$
Ceftazidime	2 - $>256$	$\leq 4$
Cefotaxime	2 - $>64$	$\leq 1$
Ceftriaxone	$> 1$	$\leq 1$

Note: MIC values can vary depending on the specific *E. coli* strain, the expression vector, and the level of ampC expression.

Table 2: Purification and Specific Activity of Recombinant AmpC

Purification Step	Total Protein (mg)	Total Activity (U)	Specific Activity (U/mg)	Yield (%)	Purification Fold
Crude Cell Lysate	100	150	1.5	100	1
Ni-NTA Affinity Chromatography	5	120	24	80	16
Gel Filtration	3	90	30	60	20

Note: This is an example purification table. Actual values will vary. One unit (U) of  $\beta$ -lactamase activity is defined as the amount of enzyme that hydrolyzes 1.0  $\mu\text{mole}$  of nitrocefin per minute at pH 7.0 and 25°C. A specific activity of 10  $\mu\text{mol}\cdot\text{min}^{-1}\cdot\text{mg}$  of protein $^{-1}$  has been reported for purified AmpC from an *E. coli* clinical isolate using 100  $\mu\text{M}$  cephalothin as the substrate[1].

# Experimental Protocols

## Cloning of the ampC Gene

This protocol describes the amplification of the ampC gene from *E. coli* genomic DNA and its insertion into a pET expression vector.

### Materials:

- *E. coli* strain containing the ampC gene (e.g., ATCC 25922)
- Genomic DNA extraction kit
- Phusion High-Fidelity DNA Polymerase
- Forward and reverse primers for ampC with restriction sites (e.g., NdeI and Xhol)
- pET expression vector (e.g., pET-28a)
- Restriction enzymes (e.g., NdeI and Xhol) and corresponding buffers
- T4 DNA Ligase and buffer
- DH5 $\alpha$  competent *E. coli* cells
- LB agar plates with appropriate antibiotic (e.g., kanamycin for pET-28a)

### Procedure:

- Genomic DNA Extraction: Isolate genomic DNA from the selected *E. coli* strain using a commercial kit according to the manufacturer's instructions.
- PCR Amplification:
  - Set up a 50  $\mu$ L PCR reaction containing: 10  $\mu$ L of 5x Phusion HF Buffer, 1  $\mu$ L of 10 mM dNTPs, 2.5  $\mu$ L of forward primer (10  $\mu$ M), 2.5  $\mu$ L of reverse primer (10  $\mu$ M), 1  $\mu$ L of genomic DNA (50-100 ng), 0.5  $\mu$ L of Phusion DNA Polymerase, and nuclease-free water to 50  $\mu$ L.

- Use the following PCR cycling conditions (adjust annealing temperature based on primer Tms):
  - Initial denaturation: 98°C for 30 seconds
  - 30 cycles of: 98°C for 10 seconds, 55-65°C for 30 seconds, 72°C for 1 minute
  - Final extension: 72°C for 10 minutes
- Purification of PCR Product and Vector: Purify the amplified ampC gene and the pET vector using a PCR purification kit.
- Restriction Digest:
  - Digest both the purified PCR product and the pET vector with NdeI and Xhol enzymes.
  - Incubate at 37°C for 1-2 hours.
  - Purify the digested products.
- Ligation:
  - Set up a ligation reaction with a 3:1 molar ratio of insert (ampC) to vector (pET-28a).
  - Add T4 DNA Ligase and buffer and incubate at 16°C overnight or at room temperature for 2 hours.
- Transformation into DH5α:
  - Thaw a 50 µL aliquot of competent DH5α cells on ice.
  - Add 5 µL of the ligation mixture to the cells and incubate on ice for 30 minutes.
  - Heat shock the cells at 42°C for 45 seconds and immediately place them on ice for 2 minutes.
  - Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

- Plate 100  $\mu$ L of the transformed cells onto LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
- Colony PCR and Sequencing: Screen colonies for the presence of the insert by colony PCR. Confirm the sequence and orientation of the ampC gene by Sanger sequencing of the plasmid DNA from positive colonies.

## Expression of the AmpC Protein

This protocol details the expression of the His-tagged AmpC protein in *E. coli* BL21(DE3).

### Materials:

- *E. coli* BL21(DE3) competent cells
- pET-28a-ampC plasmid
- LB medium with kanamycin (50  $\mu$ g/mL)
- Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

### Procedure:

- Transformation into BL21(DE3): Transform the confirmed pET-28a-ampC plasmid into competent *E. coli* BL21(DE3) cells as described in the cloning protocol.
- Starter Culture: Inoculate a single colony from the transformation plate into 10 mL of LB medium containing kanamycin (50  $\mu$ g/mL). Incubate overnight at 37°C with shaking (200 rpm).
- Expression Culture:
  - Inoculate 1 L of LB medium with kanamycin with the overnight starter culture to an initial OD<sub>600</sub> of 0.05-0.1.
  - Incubate at 37°C with shaking until the OD<sub>600</sub> reaches 0.6-0.8.
- Induction:

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours with shaking. This can improve protein solubility.
- Cell Harvest:
  - Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  - Discard the supernatant and store the cell pellet at -80°C until purification.

## Purification of His-tagged AmpC Protein

This protocol describes the purification of the N-terminally His-tagged AmpC protein using immobilized metal affinity chromatography (IMAC).

### Materials:

- Cell pellet from 1 L culture
- Lysis Buffer: 50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 10 mM imidazole, pH 8.0
- Wash Buffer: 50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 20 mM imidazole, pH 8.0
- Elution Buffer: 50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 250 mM imidazole, pH 8.0
- Lysozyme
- DNase I
- Protease inhibitor cocktail
- Ni-NTA agarose resin
- Chromatography column

### Procedure:

- Cell Lysis:

- Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.
- Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to complete lysis.
- Add DNase I and incubate on ice for 15 minutes to reduce viscosity.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

- Affinity Chromatography:
  - Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer.
  - Load the clarified lysate onto the column.
  - Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
  - Elute the His-tagged AmpC protein with 5-10 column volumes of Elution Buffer. Collect fractions.
- Analysis and Dialysis:
  - Analyze the collected fractions by SDS-PAGE to assess purity.
  - Pool the fractions containing the purified AmpC protein.
  - Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) to remove imidazole.
  - Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

## AmpC Activity Assay (Nitrocefin Assay)

This assay is used to determine the enzymatic activity of the purified AmpC  $\beta$ -lactamase.

**Materials:**

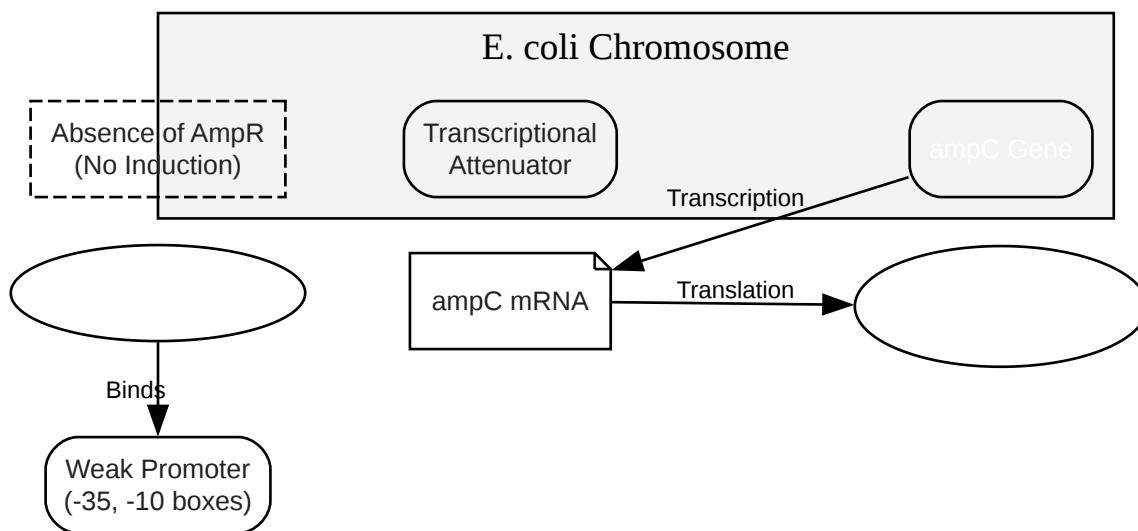
- Purified AmpC protein
- Nitrocefin stock solution (10 mg/mL in DMSO)
- Phosphate-buffered saline (PBS), pH 7.0
- 96-well microplate
- Microplate reader

**Procedure:**

- Prepare Nitrocefin Working Solution: Dilute the nitrocefin stock solution in PBS to a final concentration of 100  $\mu$ M.
- Assay Setup:
  - Add 180  $\mu$ L of PBS to each well of a 96-well plate.
  - Add 10  $\mu$ L of appropriately diluted purified AmpC enzyme to the wells.
  - Include a negative control with buffer instead of the enzyme.
- Initiate Reaction: Add 10  $\mu$ L of the 100  $\mu$ M nitrocefin working solution to each well to start the reaction.
- Measure Absorbance: Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.[2][3][4]
- Calculate Activity: Calculate the rate of nitrocefin hydrolysis from the linear portion of the absorbance versus time curve. Use the molar extinction coefficient of hydrolyzed nitrocefin ( $20,500 \text{ M}^{-1}\text{cm}^{-1}$ ) to determine the enzyme activity.

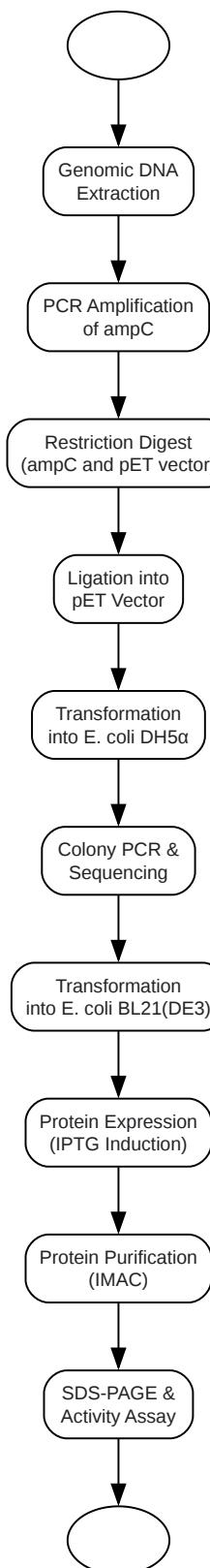
## Visualizations

## Signaling Pathway and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Regulation of the chromosomal *ampC* gene in *E. coli*.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for cloning and expressing the ampC gene.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AmpC  $\beta$ -Lactamase in an *Escherichia coli* Clinical Isolate Confers Resistance to Expanded-Spectrum Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. [toku-e.com](http://toku-e.com) [toku-e.com]
- 4. [nitrocefin.com](http://nitrocefin.com) [nitrocefin.com]
- To cite this document: BenchChem. [Protocol for Cloning and Expressing the ampC Gene in *Escherichia coli*]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13388198#protocol-for-cloning-and-expressing-ampc-gene-in-e-coli>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)